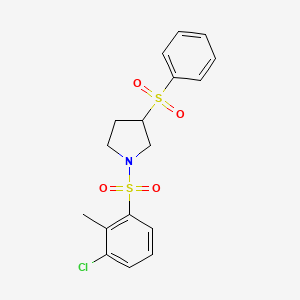

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(3-chloro-2-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S2/c1-13-16(18)8-5-9-17(13)25(22,23)19-11-10-15(12-19)24(20,21)14-6-3-2-4-7-14/h2-9,15H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMLLTHSSKFMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors.

Introduction of the Sulfonyl Groups: Sulfonylation reactions are employed to introduce the sulfonyl groups onto the pyrrolidine ring. This can be done using sulfonyl chlorides in the presence of a base such as triethylamine.

Chlorination and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter the sulfonyl groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of simpler hydrocarbons or amines.

Scientific Research Applications

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. 1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-[(2-furylmethyl)sulfonyl]pyrrolidine ()

- Molecular Formula: C₁₆H₁₈ClNO₆S₂ (vs. C₁₇H₁₇ClNO₄S₂ for the target compound).

- Key Differences: The 3-chloro-4-methoxyphenyl group introduces a para-methoxy substituent instead of the ortho-methyl group in the target compound. Methoxy groups enhance electron density via resonance, whereas methyl groups exert steric effects.

- Implications : The target compound may exhibit reduced solubility compared to the methoxy analogue due to the absence of polar methoxy groups. However, the ortho-methyl group could enhance steric hindrance, affecting binding interactions in biological systems .

B. 1-[(4-Methylphenyl)sulfonyl]pyrrolidine Derivatives ()

- Example : 1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)phenyl]pyrrolidine.

- The additional methoxy group on the phenyl ring enhances polarity.

- Implications : The absence of chlorine in these derivatives may result in lower bioactivity in targets requiring halogen interactions (e.g., enzyme inhibition) .

C. Trifluoromethylphenyl Pyrrolidine Derivatives ()

- Example : 1-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid.

- Key Differences :

- The trifluoromethyl group is a strong electron-withdrawing substituent, contrasting with the electron-donating methyl group in the target compound.

- Carboxylic acid functionality introduces acidity, absent in the sulfonated target.

- Implications : Trifluoromethyl groups enhance metabolic stability and lipophilicity, whereas sulfonyl groups improve solubility .

Biological Activity

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine (CAS Number: 1787917-12-7) is a sulfonamide derivative with potential pharmacological applications. This compound's structure, containing both pyrrolidine and sulfonyl functionalities, suggests a diverse range of biological activities, particularly in the context of cancer research and enzyme inhibition.

- Molecular Formula: C17H18ClNO4S2

- Molecular Weight: 399.9 g/mol

- Structural Features: The compound features a pyrrolidine ring substituted with two sulfonyl groups and a chloro-methylphenyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including anticancer properties, enzyme inhibition, and antimicrobial effects. The following sections summarize the findings related to the biological activity of this specific compound.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, compounds that share structural similarities with this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Studies

- Inhibition of EGFR Phosphorylation : In a study examining imidazole derivatives, compounds showed dose-dependent inhibition of EGFR phosphorylation at concentrations ranging from 0.1 to 10 µM. This suggests that similar mechanisms may be applicable to our compound, potentially inhibiting growth factor receptor signaling pathways critical in cancer progression .

- Caspase Activation : Compounds with analogous structures have been shown to increase caspase-3 expression significantly in treated cancer cells, indicating a mechanism involving apoptosis induction . It is hypothesized that this compound may similarly activate apoptotic pathways.

Enzyme Inhibition

Sulfonamide derivatives are well-known for their ability to inhibit various enzymes, including carbonic anhydrases and proteases. The specific mechanism of action for this compound remains to be fully elucidated but is likely linked to its sulfonamide functional group.

Table: Comparison of Enzyme Inhibition Activities

Q & A

Q. What are the key considerations for designing a synthetic route for 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine?

The synthesis typically involves multi-step reactions to construct the pyrrolidine core and introduce sulfonyl groups. Critical steps include:

- Ring formation : Cyclization of precursor amines or aziridines using reagents like triflic acid (TfOH) or DAST (diethylaminosulfur trifluoride) to form the pyrrolidine scaffold .

- Sulfonation : Sequential sulfonyl group introduction via nucleophilic substitution or coupling reactions. For example, sulfonyl chlorides may react with pyrrolidine intermediates under basic conditions (e.g., N,N-diisopropylethylamine) .

- Purification : Chromatography (e.g., flash column) or recrystallization to achieve >95% purity, verified by HPLC .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural characterization employs:

- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, the sulfonyl groups generate distinct deshielded proton signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHClNOS) and isotopic patterns .

- X-ray crystallography : Single-crystal analysis resolves absolute configuration and torsional angles, critical for studying conformational preferences .

Q. What physicochemical properties are critical for experimental handling?

Key properties include:

- Solubility : Typically assessed in DMSO, methanol, or acetonitrile for biological assays. Poor aqueous solubility may necessitate formulation adjustments .

- Stability : Evaluated under varying pH, temperature, and light conditions using stability-indicating HPLC methods .

- LogP : Determined experimentally (e.g., shake-flask method) or computationally (e.g., Molinspiration) to predict membrane permeability .

Advanced Research Questions

Q. How can molecular modeling elucidate structure-activity relationships (SAR) for this compound?

Computational approaches include:

- Docking studies : To predict binding modes with biological targets (e.g., enzymes or receptors). Software like AutoDock Vina or Schrödinger Suite evaluates interactions with active sites .

- Molecular dynamics (MD) simulations : Assess conformational stability and ligand-target residence time under physiological conditions .

- Quantum mechanical (QM) calculations : Analyze electronic effects of substituents (e.g., chloro and sulfonyl groups) on reactivity and binding affinity .

Q. What experimental strategies address contradictions in biological activity data?

Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:

- Dose-response curves : Confirm activity across multiple concentrations to rule out false positives/negatives .

- Counter-screening : Test against related targets (e.g., other sulfonyl-binding enzymes) to assess selectivity .

- Metabolic stability assays : Use liver microsomes or hepatocytes to identify metabolites that may interfere with activity .

Q. How does structural modification of the pyrrolidine ring impact pharmacological profiles?

Case studies from analogs suggest:

- Stereochemistry : The (S)- or (R)-configuration at the pyrrolidine 3-position alters target engagement. For example, (S)-enantiomers show enhanced RORγt inverse agonism in psoriasis models .

- Substituent effects : Replacing phenylsulfonyl with trifluoroethoxy (as in related azetidine derivatives) reduces off-target LXR/PXR activation while maintaining potency .

Methodological Tables

Q. Table 1. Comparative Reactivity of Sulfonylating Agents

| Reagent | Reaction Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 3-Chloro-2-methylbenzenesulfonyl chloride | 78 | 98 | |

| Phenylsulfonyl chloride | 85 | 97 |

Q. Table 2. Biological Activity of Structural Analogs

| Compound Modification | IC (nM) | Selectivity (vs. PXR) | Reference |

|---|---|---|---|

| Trifluoroethoxy substitution | 12 | >100-fold | |

| Methylsulfonyl replacement | 45 | 10-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.